molecular formula C16H13N7 B2654988 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251543-86-8

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2654988
CAS No.: 1251543-86-8
M. Wt: 303.329
InChI Key: ZSGRCIFJHJSVHF-UHFFFAOYSA-N
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Description

The compound 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a sophisticated, nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is closely related to pyrazolo[1,5-a]pyrimidines and pyrazolo-triazine hybrids, which are recognized for their diverse biological activities and potential as inhibitors of key enzymatic targets . Compounds featuring the pyrazolo[1,5-a]pyrimidine core, for instance, have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential in the development of novel anti-tuberculosis agents . Furthermore, related triazolo- and pyrazolo-fused heterocycles have been extensively investigated as potent and selective antagonists for various receptors, such as the adenosine A2A receptor, a prominent target for neurodegenerative disorders like Parkinson's disease . The structural motifs present in this compound, including the phenyl and pyridinylmethylamine substituents, are common in small molecules designed to modulate protein function, suggesting its utility as a valuable chemical probe or a starting point for hit-to-lead optimization campaigns in pharmacological research . Researchers can leverage this compound to explore structure-activity relationships, investigate novel mechanisms of action, and develop new therapeutic strategies for a range of diseases.

Properties

IUPAC Name

7-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c1-2-7-13(8-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-6-4-5-9-17-12/h1-9,11H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGRCIFJHJSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chlorides to form aminopyrazoles. These aminopyrazoles are then treated with sodium nitrite in acetic acid to yield the desired pyrazolo[3,4-d][1,2,3]triazin-4-amine derivatives . The reaction conditions often include the use of ethanol and sodium ethoxide solution at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potential inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Anticancer Research

The pyrazolo-triazine and pyrazolo-pyrimidine scaffolds are prevalent in anticancer drug design. Key analogs and their properties include:

Compound Name Core Structure Substituents Biological Activity Reference
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolopyrimidine 4-Bromophenyl, pyridin-4-yl Kinase inhibition; antiproliferative activity in tumor cells
7-(4-Chlorophenyl)-N-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-amine Pyrazolo-triazolopyrimidine 4-Chlorophenyl, 4-fluorophenyl Inhibition of Hep-G2 (hepatoma) and Hela-S3 (cervical carcinoma)
5-(Benzylideneamino)-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Pyrazolo-pyrimidine Benzylideneamino, variable aryl groups Activity against prostate, breast, and liver cancers

Key Observations :

  • Substituent Position : The position of aryl groups (e.g., phenyl at position 7) and heteroaromatic substituents (e.g., pyridinyl) critically affects target selectivity. For instance, pyridin-4-yl in ’s compound enhances kinase binding, while pyridin-2-ylmethyl in the target compound may alter steric interactions .
  • Halogen Effects : Bromo- and chlorophenyl substituents improve antiproliferative potency, likely due to increased lipophilicity and electronic effects .

Research Findings and Mechanistic Insights

  • Anticancer Mechanisms : Pyrazolo-triazine derivatives induce apoptosis and cell cycle arrest (e.g., G2/M phase) in cancer models. For example, ’s compound (39) showed IC50 values <10 µM against Hep-G2 cells, comparable to doxorubicin .
  • Kinase Inhibition : Pyridinyl-substituted analogs () inhibit kinases like EGFR and VEGFR2, disrupting oncogenic signaling pathways .
  • SAR Trends :
    • Pyridine Position : Pyridin-2-ylmethyl in the target compound may favor interactions with polar kinase domains, whereas pyridin-4-yl analogs () enhance π-π stacking .
    • Phenyl Modifications : Electron-withdrawing groups (e.g., Br, Cl) on phenyl rings improve cytotoxicity by enhancing DNA intercalation or enzyme inhibition .

Biological Activity

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Common Name : this compound
  • CAS Number : 1251543-86-8
  • Molecular Formula : C₁₆H₁₃N₇
  • Molecular Weight : 303.32 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]triazine class exhibit significant anticancer potential. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes key findings from recent research:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspase activation
3bMDA-MB-2310.5Suppresses NF-κB and promotes p53 expression
5iMCF-70.3Dual EGFR/VGFR2 inhibition and apoptosis induction

These findings suggest that the compound may enhance apoptosis through the activation of caspases and modulation of key signaling pathways involved in cancer progression.

The mechanism of action for this compound appears to involve several pathways:

  • Caspase Activation : The compound promotes the activation of caspases (caspase 9, 8, and 3/7), which are critical for the execution phase of apoptosis .
  • NF-kB Suppression : It has been observed that this compound can suppress NF-kB expression, a transcription factor that promotes cell survival and proliferation in cancer cells .
  • Autophagy Induction : Research indicates that it may also trigger autophagy by increasing the formation of autophagosomes and enhancing beclin-1 expression while inhibiting mTOR pathways .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]triazine derivatives in preclinical models:

Case Study 1: MCF-7 Cell Line

In a study evaluating the effects of compound 3b on the MCF-7 breast cancer cell line:

  • Cells were treated with varying concentrations (0.25 µM to 0.5 µM).
  • Results indicated a significant increase in apoptotic cell death compared to untreated controls.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models have shown that related compounds can significantly reduce tumor size while exhibiting low toxicity to normal tissues. These results underscore the potential for clinical application in cancer therapy.

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